molecular formula C16H17N3O B2826382 6-Cyclopropyl-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide CAS No. 2380142-78-7

6-Cyclopropyl-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2826382
CAS No.: 2380142-78-7
M. Wt: 267.332
InChI Key: MFJRWKILEUUXPJ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide is a compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is of interest due to its potential pharmacological applications, including anti-inflammatory and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction using boiling piperidine under neat conditions with 2,6-diamino-4-chloro-pyrimidine N-oxide . This reaction is carried out at 106°C for 120 minutes, resulting in high yield and purity without requiring further purification.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives.

Scientific Research Applications

6-Cyclopropyl-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

IUPAC Name

6-cyclopropyl-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-10-4-3-5-11(2)15(10)19-16(20)14-8-13(12-6-7-12)17-9-18-14/h3-5,8-9,12H,6-7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJRWKILEUUXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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